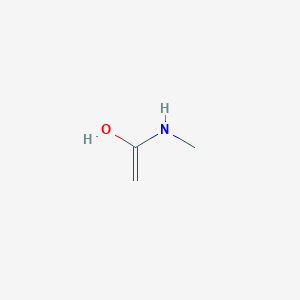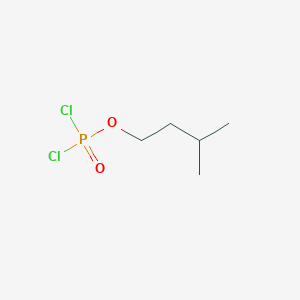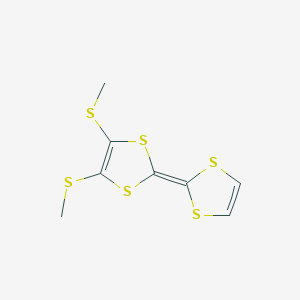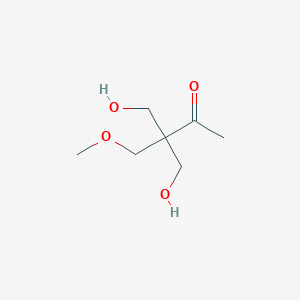
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one is an organic compound with a unique structure that includes two hydroxymethyl groups and a methoxy group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one typically involves the reaction of formaldehyde with methylene compounds. One common method is the condensation of formaldehyde with pentane-2,4-dione, which results in the formation of 3,3-bis(hydroxymethyl)pentane-2,4-dione . This intermediate can then be further modified to introduce the methoxy group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar condensation techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.
化学反応の分析
Types of Reactions
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of hyperbranched polyether polyols, which have applications in coatings, adhesives, and biomedical materials.
Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties, such as enhanced biocompatibility and mechanical strength.
Biomedicine: Research has explored its potential use in drug delivery systems and as a building block for biocompatible polymers.
作用機序
The mechanism of action of 3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one in polymerization involves the ring-opening polymerization of the oxetane ring, leading to the formation of hyperbranched polyethers . This process is typically initiated by cationic or anionic catalysts, which facilitate the opening of the oxetane ring and subsequent polymerization.
類似化合物との比較
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: Similar in structure but lacks the methoxy group.
3-Ethyl-3-hydroxymethyloxetane: Another related compound used in the synthesis of polyethers with different properties.
Uniqueness
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one is unique due to the presence of both hydroxymethyl and methoxy groups, which provide additional functionalization options and enhance its reactivity in various chemical reactions. This makes it a versatile compound for use in advanced materials and polymer synthesis.
特性
CAS番号 |
113234-97-2 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC名 |
3,3-bis(hydroxymethyl)-4-methoxybutan-2-one |
InChI |
InChI=1S/C7H14O4/c1-6(10)7(3-8,4-9)5-11-2/h8-9H,3-5H2,1-2H3 |
InChIキー |
WERWGYYFKPYXLJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CO)(CO)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
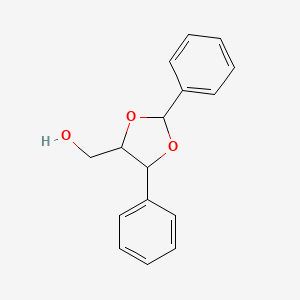
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
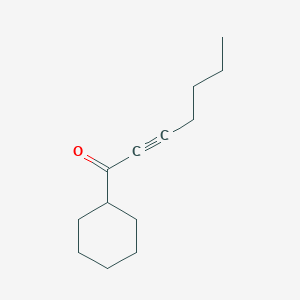
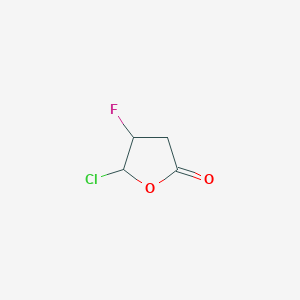
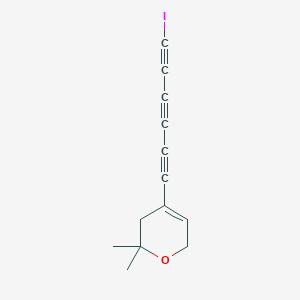
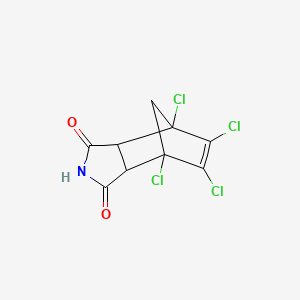
silane](/img/structure/B14296575.png)
